molecular formula C10H10O4S B14482927 2-(Prop-2-ene-1-sulfonyl)benzoic acid CAS No. 66486-93-9

2-(Prop-2-ene-1-sulfonyl)benzoic acid

Cat. No.: B14482927
CAS No.: 66486-93-9
M. Wt: 226.25 g/mol
InChI Key: ZOAKPDBUWAEGDE-UHFFFAOYSA-N
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Description

2-(Prop-2-ene-1-sulfonyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a prop-2-ene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-ene-1-sulfonyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with prop-2-ene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-ene-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzoic acid derivatives.

    Nucleophilic Substitution: The prop-2-ene-1-sulfonyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid and nitric acid are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are employed.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids and sulfonyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Prop-2-ene-1-sulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-ene-1-sulfonyl)benzoic acid involves its interaction with molecular targets through its sulfonyl and benzoic acid functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with various applications in food preservation and medicine.

    Sulfonyl Chlorides: Compounds containing the sulfonyl functional group, used in the synthesis of sulfonamides and other derivatives.

    Prop-2-ene-1-sulfonic Acid: An unsaturated sulfonic acid with applications in polymer chemistry and materials science.

Uniqueness

2-(Prop-2-ene-1-sulfonyl)benzoic acid is unique due to the combination of its benzoic acid and sulfonyl functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

66486-93-9

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

2-prop-2-enylsulfonylbenzoic acid

InChI

InChI=1S/C10H10O4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12)

InChI Key

ZOAKPDBUWAEGDE-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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